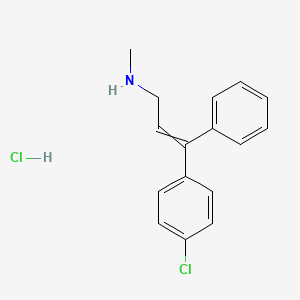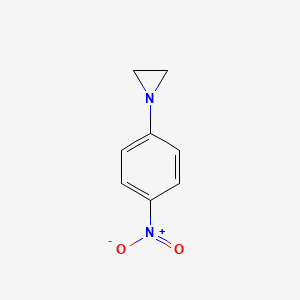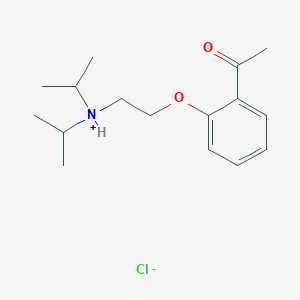
Acetophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a diisopropylamino group and an ethoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with diisopropylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetophenone, diisopropylamine, and ethylene oxide, with hydrochloric acid used to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with biological receptors, potentially affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Acetophenone: A simpler derivative without the diisopropylamino and ethoxy groups.
4-Hydroxyacetophenone: Contains a hydroxyl group instead of the diisopropylamino and ethoxy groups.
2-Aminoacetophenone: Contains an amino group instead of the diisopropylamino and ethoxy groups.
Uniqueness
Acetophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is unique due to the presence of both the diisopropylamino and ethoxy groups, which confer specific chemical and biological properties
特性
CAS番号 |
20809-19-2 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC名 |
2-(2-acetylphenoxy)ethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12(2)17(13(3)4)10-11-19-16-9-7-6-8-15(16)14(5)18;/h6-9,12-13H,10-11H2,1-5H3;1H |
InChIキー |
YTJZTHYYKZAJRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH+](CCOC1=CC=CC=C1C(=O)C)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



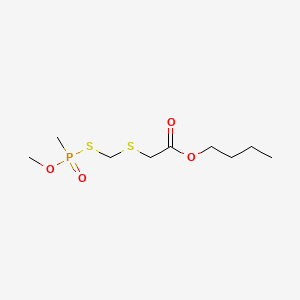
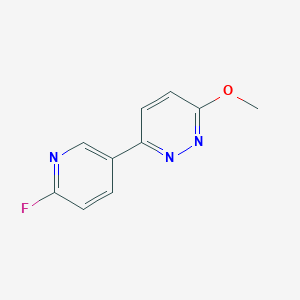
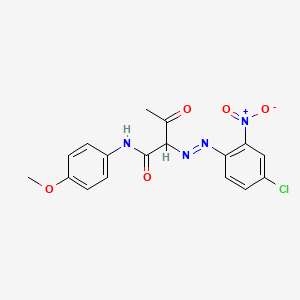
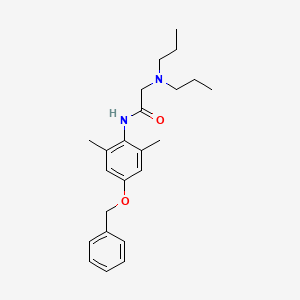
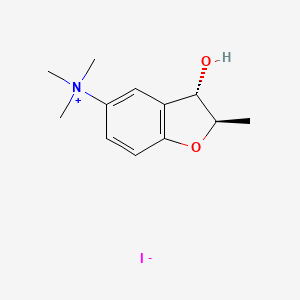

![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
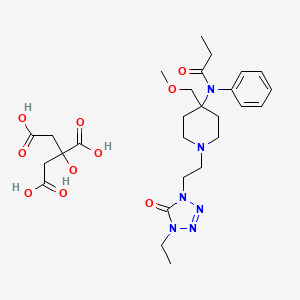

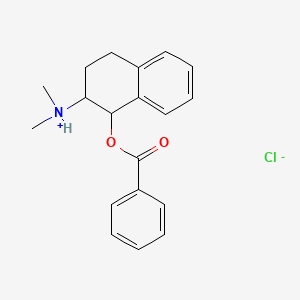
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
